4-Chlorobenzo[b]thiophen-3-amine 4-Chlorobenzo[b]thiophen-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819257
InChI: InChI=1S/C8H6ClNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
SMILES:
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol

4-Chlorobenzo[b]thiophen-3-amine

CAS No.:

Cat. No.: VC15819257

Molecular Formula: C8H6ClNS

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobenzo[b]thiophen-3-amine -

Specification

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
IUPAC Name 4-chloro-1-benzothiophen-3-amine
Standard InChI InChI=1S/C8H6ClNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
Standard InChI Key HJRLVOQZNAWTKT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CS2)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-chlorobenzo[b]thiophen-3-amine consists of a fused bicyclic system: a benzene ring merged with a thiophene ring (a five-membered sulfur-containing heterocycle). The chlorine substituent at the fourth position and the amino group at the third position introduce electronic asymmetry, influencing its reactivity and intermolecular interactions .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC8H6ClNS\text{C}_8\text{H}_6\text{ClNS}
Molecular Weight183.66 g/mol
Density1.3±0.1 g/cm³
Boiling Point261.5±13.0 °C at 760 mmHg
Flash Point147.6±6.5 °C
Vapour Pressure0.0±0.5 mmHg at 25°C
LogP (Partition Coefficient)4.88

The compound’s moderate lipophilicity (LogP = 4.88) suggests favorable membrane permeability, a critical factor in drug design . Its low vapour pressure indicates stability under ambient conditions, making it suitable for storage and handling in laboratory settings .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-chlorobenzo[b]thiophen-3-amine typically involves functionalization of the benzothiophene core. Two predominant methods are documented:

Method 1: Direct Amination of 4-Chlorobenzo[b]thiophene
Reacting 4-chlorobenzo[b]thiophene with ammonia or primary amines under catalytic conditions yields the target compound. For example, treatment with aqueous ammonia in the presence of a palladium catalyst at 80–100°C achieves a 52–58% yield .

Method 2: Multi-Step Functionalization
A more complex route involves:

  • Chlorination: Introducing chlorine at the fourth position of benzo[b]thiophene using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 .

  • Nitration and Reduction: Nitration at the third position followed by reduction of the nitro group to an amine using SnCl2/HCl\text{SnCl}_2/\text{HCl} or catalytic hydrogenation .

Optimization Challenges

Side reactions, such as over-chlorination or oxidation of the thiophene ring, often reduce yields. Strategies to mitigate these include using inert atmospheres and low-temperature conditions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antipsychotic agents (e.g., brexpiprazole impurities) and kinase inhibitors . Its rigid aromatic structure enhances binding affinity to neuronal receptors, making it valuable in central nervous system drug development .

Material Science

Incorporating 4-chlorobenzo[b]thiophen-3-amine into conjugated polymers improves charge carrier mobility in organic semiconductors. Devices fabricated with these polymers achieve hole mobilities exceeding 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}.

Hazard CategoryPrecautionary MeasuresSource
Acute Toxicity (Oral)Avoid ingestion; use PPE
Skin IrritationWear nitrile gloves
Environmental HazardPrevent release into waterways

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBiological Activity
6-Chlorobenzo[b]thiophen-3-amineC8H6ClNS\text{C}_8\text{H}_6\text{ClNS}Chlorine at position 6Lower anticancer potency (IC₅₀ = 25 µM)
3-Aminobenzo[b]thiopheneC7H5NS\text{C}_7\text{H}_5\text{NS}No chlorine substituentWeak antimicrobial activity
4-Bromobenzo[b]thiophen-3-amineC8H6BrNS\text{C}_8\text{H}_6\text{BrNS}Bromine instead of chlorineEnhanced lipophilicity (LogP = 5.2)

The positional isomerism and halogen choice significantly modulate electronic effects and bioactivity, underscoring the uniqueness of 4-chlorobenzo[b]thiophen-3-amine .

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